![molecular formula C17H14F2N2O2 B11025065 N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025065.png)
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This can be achieved by reacting the pyrrolidine intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while reduction could produce hydroxypyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl groups make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,1-bis(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar in structure but with chlorine atoms instead of fluorine.
N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide: Contains bromine atoms, which can affect its reactivity and biological activity.
N,1-bis(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Features methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of fluorine atoms, which can enhance its metabolic stability and binding affinity in biological systems. Fluorine atoms also provide distinct electronic properties, making this compound valuable for various applications.
Properties
Molecular Formula |
C17H14F2N2O2 |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14F2N2O2/c18-12-1-5-14(6-2-12)20-17(23)11-9-16(22)21(10-11)15-7-3-13(19)4-8-15/h1-8,11H,9-10H2,(H,20,23) |
InChI Key |
HXVQSHWLXZWRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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